

Application Note: RP-HPLC Method for Carisoprodol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carisoprodol*

Cat. No.: *B1668446*

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Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain. Accurate and reliable analytical methods are crucial for the quality control of **Carisoprodol** in pharmaceutical formulations. This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **Carisoprodol** in bulk drug and tablet dosage forms. The method is simple, sensitive, and specific, making it suitable for routine quality control analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of **Carisoprodol** is presented in the table below.

Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) system with UV detector
Column	Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 µm particle size)[1][2]
Mobile Phase	10 mM Potassium dihydrogen orthophosphate: Methanol: Acetonitrile (60:20:20 v/v/v)[1][2]
Flow Rate	0.7 ml/min[1][2]
Detection Wavelength	240 nm[1][2]
Column Temperature	27±1 °C[1]
Injection Volume	10 µl[1]
Diluent	Methanol and Acetonitrile (50:50 v/v)[1]

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters are summarized in the following table.

Validation Parameter	Result
Linearity Range	1-30 µg/ml[1]
Correlation Coefficient (r ²)	0.9995[1]
Accuracy (% Recovery)	98-102%[1]
Precision (% RSD)	<2.0%[1]
Retention Time	Approximately 2.907 min[1]
Specificity	The method is specific and stability-indicating, as it can resolve Carisoprodol from its degradation products under stress conditions (acid, base, oxidative, and thermal stress).[1]

Experimental Protocols

1. Preparation of Mobile Phase

- Prepare a 10 mM potassium dihydrogen orthophosphate solution by dissolving the appropriate amount of the salt in HPLC grade water.
- Mix the 10 mM potassium dihydrogen orthophosphate solution, methanol, and acetonitrile in the ratio of 60:20:20 (v/v/v).
- Filter the mobile phase through a 0.45 µm membrane filter.
- Degas the mobile phase by sonicating for 15 minutes prior to use.[1]

2. Preparation of Standard Solutions

- Standard Stock Solution (1 mg/ml): Accurately weigh 100 mg of **Carisoprodol** reference standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with the diluent (Methanol: Acetonitrile, 50:50 v/v).[1]
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to achieve concentrations in the linearity range of 1-30 µg/ml.[1]

3. Preparation of Sample Solution (from Tablets)

- Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
- Accurately weigh a portion of the powder equivalent to a specific amount of **Carisoprodol** and transfer it to a suitable volumetric flask.
- Add a portion of the diluent and sonicate for a sufficient time to ensure complete dissolution of **Carisoprodol**.
- Dilute to the final volume with the diluent and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

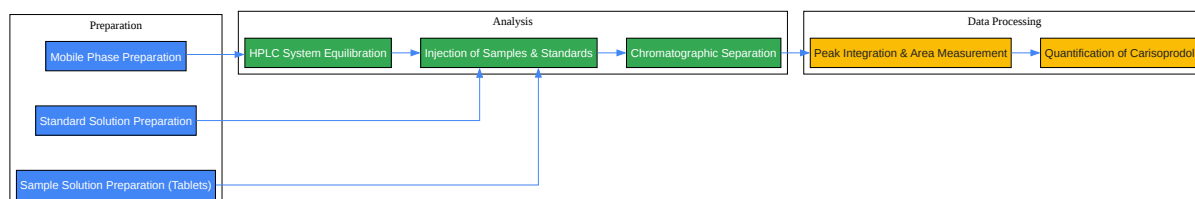
4. Chromatographic Analysis

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µl of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area for **Carisoprodol**.
- The retention time for **Carisoprodol** is expected to be approximately 2.907 minutes.[\[1\]](#)

5. Calculation

The amount of **Carisoprodol** in the pharmaceutical formulation can be calculated using the peak areas obtained from the standard and sample solutions.

Experimental Workflow



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Caption: Experimental workflow for the RP-HPLC analysis of **Carisoprodol**.

Stress Degradation Studies

To confirm the stability-indicating nature of the method, forced degradation studies can be performed on the **Carisoprodol** bulk drug.^[1]

- Acid Degradation: Treat the drug with 5N HCl.^[1]
- Base Degradation: Treat the drug with a suitable concentration of a base.
- Oxidative Degradation: Treat the drug with a solution of hydrogen peroxide.
- Thermal Degradation: Expose the solid drug to dry heat.

The degradation samples should be diluted to a suitable concentration and analyzed using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent **Carisoprodol** peak.^[1]

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